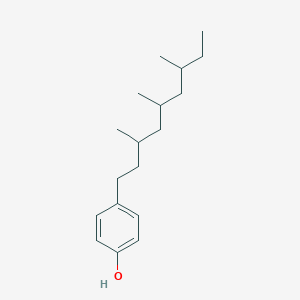

4-(3,5,7-Trimethylnonyl)phenol

Description

4-(3,5,7-Trimethylnonyl)phenol, also known as para-dodecylphenol or lauryl phenol (CAS 210555-94-5), is a branched alkylphenol with the molecular formula C₁₈H₃₀O and a molecular weight of 262.43 g/mol . It is a viscous, transparent oil with a density of 0.914–0.94 g/cm³, a high boiling point (362.6°C), and a flash point of 190.9°C . The compound is primarily used in the synthesis of antioxidants, lubricant additives, and organic intermediates . Its branched alkyl chain (3,5,7-trimethylnonyl) contributes to its thermal stability and solubility in nonpolar solvents, making it suitable for industrial applications requiring resistance to oxidation and degradation .

Properties

IUPAC Name |

4-(3,5,7-trimethylnonyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O/c1-5-14(2)12-16(4)13-15(3)6-7-17-8-10-18(19)11-9-17/h8-11,14-16,19H,5-7,12-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLIZUPQZVMVLPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(C)CC(C)CCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phenol, 4-dodecyl-, branched | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

210555-94-5 | |

| Record name | Phenol, 4-dodecyl-, branched | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210555945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-dodecyl-, branched | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | phenol, 4-dodecyl-, branched | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(3,5,7-Trimethylnonyl)phenol can be synthesized through the alkylation of phenol with branched dodecene. The reaction typically involves the use of a catalyst such as sulfuric acid or aluminum chloride. The reaction conditions include a temperature range of 90°C and a reaction time of approximately 5 hours .

Industrial Production Methods: In industrial settings, the production of this compound involves the alkylation of phenol with branched dodecene in the presence of a catalyst. The process is optimized to achieve high conversion rates and selectivity towards the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-(3,5,7-Trimethylnonyl)phenol undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the phenol group to a hydroxyl group.

Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.

Major Products: The major products formed from these reactions include various substituted phenols, quinones, and hydroxyl derivatives .

Scientific Research Applications

4-(3,5,7-Trimethylnonyl)phenol has several scientific research applications:

Chemistry: It is used as a surfactant in the synthesis of polymeric materials and nanorods.

Biology: The compound is studied for its effects on cytokine production in spleen cells.

Medicine: Research is ongoing to explore its potential as an organic corrosion inhibitor.

Industry: It is used in the preparation of polyaniline complexes and as a modifier for epoxy hybrids.

Mechanism of Action

The mechanism of action of 4-(3,5,7-Trimethylnonyl)phenol involves its interaction with cellular membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to changes in membrane permeability. It also interacts with specific molecular targets, such as enzymes and receptors, affecting various biochemical pathways .

Comparison with Similar Compounds

Alkylphenols share a common phenolic hydroxyl group but differ in alkyl chain length, branching, and substitution patterns. Below is a detailed comparison of 4-(3,5,7-trimethylnonyl)phenol with structurally and functionally related compounds:

Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Structural Features |

|---|---|---|---|---|---|

| This compound | 210555-94-5 | C₁₈H₃₀O | 262.43 | 362.6 | Branched C12 chain with three methyl groups |

| 4-Nonylphenol (branched) | 84852-15-3 | C₁₅H₂₄O | 220.35 | 290–320 | Branched C9 chain |

| 4-(1,1,3,3-Tetramethylbutyl)phenol | 140-66-9 | C₁₄H₂₂O | 206.32 | 282–285 | Bulky tert-butyl branching |

| 4-Dodecylphenol (linear isomer) | 27193-86-8 | C₁₈H₃₀O | 262.43 | ~355 | Linear C12 chain |

Key Observations :

- Branching vs. Linear Chains: The branched alkyl chain in this compound lowers its melting point and enhances solubility in hydrophobic matrices compared to linear isomers (e.g., 4-dodecylphenol, CAS 27193-86-8) .

- Thermal Stability: The high boiling point of this compound (362.6°C) exceeds that of shorter-chain alkylphenols like 4-nonylphenol (290–320°C), making it preferable for high-temperature applications .

- Steric Effects: Bulky substituents (e.g., in 4-(1,1,3,3-tetramethylbutyl)phenol) reduce reactivity in electrophilic substitution reactions compared to less-branched analogs .

Key Observations :

- Biodegradability: Linear alkylphenols (e.g., 4-dodecylphenol) degrade more readily than branched variants like this compound, which persist longer in environmental matrices .

- Toxicity: Branched alkylphenols, including this compound, exhibit lower acute toxicity compared to nonylphenol but share concerns regarding bioaccumulation .

Spectroscopic and Analytical Data

- NMR: The branched alkyl chain of this compound produces distinct ¹H-NMR signals for methyl groups (δ 0.8–1.2 ppm) and aromatic protons (δ 6.7–7.2 ppm) .

- MS : ESI-MS spectra show a molecular ion peak at m/z 262.43 (M⁺), consistent with its molecular weight .

Biological Activity

4-(3,5,7-Trimethylnonyl)phenol, known by its CAS number 210555-94-5, is a compound that has garnered attention due to its potential biological activity. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and implications for drug development. We will explore various studies and findings related to this compound, highlighting its biochemical properties and cellular interactions.

Chemical Structure and Properties

This compound is a phenolic compound characterized by a nonyl side chain with three methyl groups at the 3, 5, and 7 positions. Its structure can be represented as follows:

This compound's hydrophobic nature allows it to interact with lipid membranes, potentially influencing various biological processes.

Antioxidant Properties

Research indicates that phenolic compounds often exhibit antioxidant activity. A study examining various phenolic compounds found that those with longer alkyl chains, such as this compound, demonstrated enhanced radical scavenging capabilities. This property is crucial for mitigating oxidative stress in biological systems.

Endocrine Disruption Potential

Phenolic compounds are known to mimic estrogen and may disrupt endocrine functions. Studies have shown that this compound can bind to estrogen receptors, potentially leading to adverse reproductive effects in animal models. This raises concerns regarding its environmental persistence and bioaccumulation in aquatic systems .

Cytotoxicity and Cell Proliferation

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. Results indicate that at higher concentrations, this compound can induce apoptosis in human cell lines while promoting proliferation at lower doses. The dose-dependent response highlights the complexity of its biological activity .

The biological effects of this compound are mediated through several mechanisms:

- Enzyme Interaction : The compound can inhibit or activate specific enzymes involved in metabolic pathways.

- Gene Expression Modulation : It influences transcription factors and can alter gene expression related to stress responses.

- Membrane Interaction : Its hydrophobic nature allows it to integrate into cellular membranes, affecting membrane fluidity and signaling pathways .

Study on Antioxidant Activity

A study conducted on the antioxidant properties of various phenolic compounds included this compound. The results showed a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls. This suggests a protective role against oxidative damage.

Endocrine Disruption Assessment

Research evaluating the endocrine-disrupting potential of several phenolic compounds found that this compound exhibited significant binding affinity for estrogen receptors in vitro. This binding was associated with altered reproductive hormone levels in exposed animal models.

Biological Activity Summary Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.